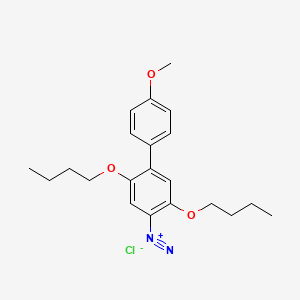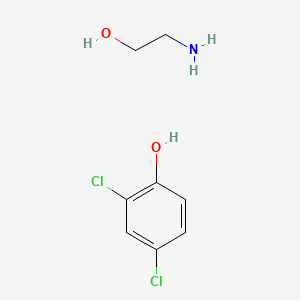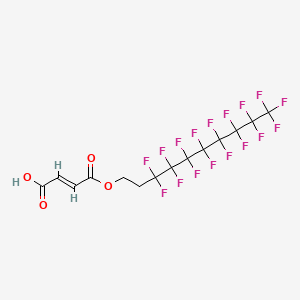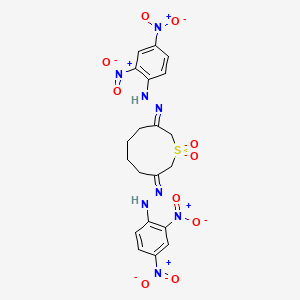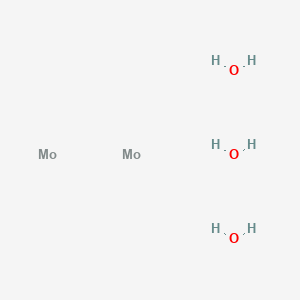
Molybdenum oxide (Mo2O3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum oxide (Mo2O3) is an inorganic compound composed of molybdenum and oxygen. It is one of the several oxides of molybdenum and is known for its unique properties and applications in various fields. Molybdenum oxide is typically found in a crystalline form and is used in a variety of industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum oxide can be synthesized through various methods, including:
Reduction of Molybdenum Trioxide (MoO3): This involves reducing molybdenum trioxide with hydrogen at high temperatures to produce molybdenum oxide.
Thermal Decomposition: Molybdenum oxide can also be prepared by the thermal decomposition of ammonium molybdate or other molybdenum-containing compounds.
Industrial Production Methods: In industrial settings, molybdenum oxide is often produced by roasting molybdenum disulfide (MoS2) in the presence of oxygen. The reaction is as follows: [ 2 MoS_2 + 7 O_2 \rightarrow 2 MoO_3 + 4 SO_2 ] The resulting molybdenum trioxide can then be reduced to molybdenum oxide using hydrogen or other reducing agents.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum oxide undergoes various chemical reactions, including:
Oxidation: Molybdenum oxide can be further oxidized to form higher oxides such as molybdenum trioxide (MoO3).
Reduction: It can be reduced to lower oxidation states, including molybdenum dioxide (MoO2).
Substitution: Molybdenum oxide can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Commonly uses hydrogen or carbon monoxide as reducing agents.
Substitution: Involves various reagents depending on the desired product.
Major Products Formed:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum dioxide (MoO2)
Substitution: Various molybdenum-containing compounds
Wissenschaftliche Forschungsanwendungen
Molybdenum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in petrochemical processes.
Wirkmechanismus
The mechanism by which molybdenum oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic oxidation reactions, molybdenum oxide provides active sites for the adsorption and activation of oxygen molecules, which then react with the substrate.
Vergleich Mit ähnlichen Verbindungen
Molybdenum oxide can be compared with other molybdenum oxides, such as:
Molybdenum Trioxide (MoO3): Known for its use as a catalyst and in the production of molybdenum metal.
Molybdenum Dioxide (MoO2): Used in the production of molybdenum metal and as a catalyst in various reactions.
Uniqueness: Molybdenum oxide (Mo2O3) is unique due to its specific oxidation state and properties, which make it suitable for certain catalytic applications that other molybdenum oxides may not be as effective in.
Eigenschaften
CAS-Nummer |
1313-29-7 |
|---|---|
Molekularformel |
H6Mo2O3 |
Molekulargewicht |
245.9 g/mol |
IUPAC-Name |
molybdenum;trihydrate |
InChI |
InChI=1S/2Mo.3H2O/h;;3*1H2 |
InChI-Schlüssel |
ZHAZHVYJQLBFNS-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Mo].[Mo] |
Physikalische Beschreibung |
Grayish-black solid; [Merck Index] Insoluble in water; [Hawley] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



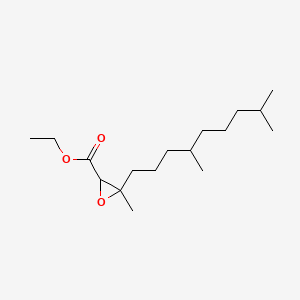

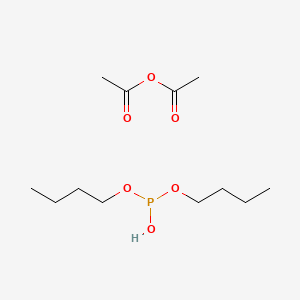


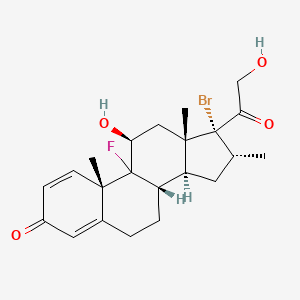

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

